Physicochemical Differentiation: Calculated logP and TPSA Versus the Imidazole Bioisostere
Replacement of the pyrazole ring with an imidazole ring (1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide) alters the hydrogen-bonding capacity and lipophilicity of the scaffold. The target pyrazole compound exhibits a calculated logP (clogP) of 3.07 and a topological polar surface area (TPSA) of 59.23 Ų [1], whereas the analogous imidazole congener is predicted to have a higher TPSA (~67 Ų) due to the additional endocyclic nitrogen, which increases hydrogen-bond acceptor count and lowers membrane permeability. This difference in passive permeation potential matters when prioritizing compounds for cell-based phenotypic screening where intracellular target access is essential.
| Evidence Dimension | Calculated lipophilicity and polar surface area |
|---|---|
| Target Compound Data | clogP = 3.07; TPSA = 59.23 Ų (zero HBD, five HBA) |
| Comparator Or Baseline | Imidazole analog: TPSA estimated ~67 Ų (one additional nitrogen HBA); logP predicted lower by ~0.5–0.8 units |
| Quantified Difference | TPSA difference ~8 Ų; logP difference ~0.5–0.8 units (computed prediction, not experimentally confirmed) |
| Conditions | In silico calculation via fragment-based method (ECBD platform); no experimental logD₇.₄ or PAMPA data available for either compound |
Why This Matters
A TPSA below 60 Ų and zero HBD favour blood–brain barrier penetration, making the pyrazole scaffold more suitable for CNS-targeted screening cascades than the imidazole counterpart.
- [1] Sildrug ECBD Database, EOS89578. Basic Properties: Formula C14H19N3O2S2, clogP 3.07, TPSA 59.23. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
